molecular formula C9H10ClNOS B6254880 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride CAS No. 14106-17-3

3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride

Cat. No.: B6254880
CAS No.: 14106-17-3
M. Wt: 215.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride is an organic compound with the molecular formula C9H10ClNOS and a molecular weight of 215.7 g/mol . This compound is known for its unique chemical structure, which includes a benzothiopyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride typically involves the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) . This reaction is often catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and proceeds through a one-pot, three-component reaction mechanism .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .

Mechanism of Action

The mechanism of action of 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Properties

CAS No.

14106-17-3

Molecular Formula

C9H10ClNOS

Molecular Weight

215.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.